molecular formula C18H14FN3O2S B12474195 N-(2-fluorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(2-fluorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12474195
M. Wt: 355.4 g/mol
InChI Key: WQMRYYVOBPSXPY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Formation of the Sulfanylacetamide Moiety: The final step involves the coupling of the pyrimidinyl intermediate with a thiol-containing acetamide under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
  • N-(2-bromophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
  • N-(2-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

The presence of the fluorine atom in N-(2-fluorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can impart unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its analogs with different substituents.

Properties

Molecular Formula

C18H14FN3O2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14FN3O2S/c19-13-8-4-5-9-14(13)20-17(24)11-25-18-21-15(10-16(23)22-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,24)(H,21,22,23)

InChI Key

WQMRYYVOBPSXPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3F

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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